molecular formula C18H16BrN3O2S B2480972 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 920170-66-7

2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No. B2480972
CAS RN: 920170-66-7
M. Wt: 418.31
InChI Key: XUAGXGLGHUECTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide often involves multi-step reactions, starting from simpler organic molecules to gradually build up the desired structure. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and used to study reactivity towards a variety of active methylene reagents, yielding derivatives including pyran, pyridine, and pyridazine (Mohareb et al., 2004). These synthetic strategies highlight the versatility of organic synthesis in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of organic compounds like this compound is crucial for understanding its chemical behavior and potential applications. Advanced spectroscopic techniques such as NMR and X-ray crystallography are essential tools for elucidating these structures. Studies have shown detailed structural and vibrational investigations combining XRD diffraction, FT-IR, and NMR spectroscopies with DFT calculations to confirm and explore molecular geometries (Lukose et al., 2015).

Chemical Reactions and Properties

The reactivity of compounds such as this compound is influenced by its functional groups and molecular structure. For example, pyridine oxides exhibit unique reactivity patterns that have been explored in heterocyclic synthesis, demonstrating the compound's potential in creating novel chemical structures through deoxydative substitution reactions (Prachayasittikul et al., 1991).

Scientific Research Applications

Synthesis and Derivatives

  • Ethyl 2-arylhydrazono-3-butyrates reacted with cyanoacetamides to give pyridinedione and pyridazine derivatives, important in heterocyclic chemistry (E. A. E. Rady & M. Barsy, 2006).
  • Synthesis of 6-bromoquinazolinones, a compound structurally similar, known for their pharmacological importance like anti-inflammatory and anti-bacterial activities (Ch. Rajveer et al., 2010).
  • Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives, yielding compounds like aminothiazole and quinazoline-2-yl, showing good antimicrobial activity (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Antimicrobial and Biological Activities

  • Study of 1,3,4-oxadiazole compounds for pharmacological activities, showing antimicrobial and hemolytic activity (Samreen Gul et al., 2017).
  • Synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showing potential antibacterial activities (M. El-Hashash et al., 2015).
  • Creation of Schiff Bases and Thiazolidinone Derivatives from bromo-m-cresol, exhibiting antibacterial and antifungal activities (N. Fuloria et al., 2014).

Industrial and Medicinal Applications

  • Synthesis of Pyridazinones for base oil improvement, showing antioxidant properties and corrosion inhibition for carbon steel in an acid medium (M. Nessim, 2017).
  • Investigation of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory facilitation in mice (Li Ming-zhu, 2012).
  • Evaluation of new Coumarin Derivatives for antioxidant activity, indicating potential in oxidative stress-related diseases (A. Kadhum et al., 2011).

properties

IUPAC Name

2-(4-bromophenyl)-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-24-18-8-7-15(21-22-18)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAGXGLGHUECTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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